molecular formula C12H19N B13249790 N,4-bis(propan-2-yl)aniline

N,4-bis(propan-2-yl)aniline

Cat. No.: B13249790
M. Wt: 177.29 g/mol
InChI Key: VUVJCWJOQCQPOB-UHFFFAOYSA-N
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Description

N,4-bis(propan-2-yl)aniline, also known as 2,6-Diisopropylaniline, is an organic compound with the molecular formula C12H19N. It is an aromatic amine and is characterized by the presence of two isopropyl groups attached to the benzene ring at the 2 and 6 positions, and an amino group at the 4 position. This compound is a colorless liquid, although it can appear yellow or brown due to impurities .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-bis(propan-2-yl)aniline can be synthesized through the alkylation of aniline with isopropyl halides in the presence of a base. One common method involves the reaction of aniline with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an inert solvent like toluene or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

On an industrial scale, this compound is produced through a similar alkylation process but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,4-bis(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,4-bis(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N,4-bis(propan-2-yl)aniline exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group, which can donate electrons to electrophiles. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylaniline: Similar in structure but with different substitution patterns.

    2,4,6-Trimethylaniline: Another aromatic amine with methyl groups instead of isopropyl groups.

    2,6-Diethylaniline: Contains ethyl groups instead of isopropyl groups.

Uniqueness

N,4-bis(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of isopropyl groups at the 2 and 6 positions provides steric hindrance, affecting its reactivity and interactions with other molecules. This makes it particularly useful in the synthesis of sterically demanding ligands and catalysts .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N,4-di(propan-2-yl)aniline

InChI

InChI=1S/C12H19N/c1-9(2)11-5-7-12(8-6-11)13-10(3)4/h5-10,13H,1-4H3

InChI Key

VUVJCWJOQCQPOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(C)C

Origin of Product

United States

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